(10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide
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Overview
Description
(10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[86002,7011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide involves multiple steps, typically starting with the preparation of the naphthalene and nitrophenyl precursors. These precursors undergo a series of condensation and cyclization reactions under controlled conditions to form the tetracyclic core. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Advanced purification techniques, including chromatography and crystallization, are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
(10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions, typically involving hydrogenation or the use of reducing agents like sodium borohydride, can modify the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, (10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe or ligand in biochemical assays to investigate protein-ligand interactions.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, altering their function and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (10S,11R,15S,16R)-16-acetyl-13-(2-methyl-5-nitrophenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione .
- (10S,11R,15S,16R)-16-[1-benzotriazolyl(oxo)methyl]-13-(2-methyl-4-nitrophenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione .
- (10S,11R,15S,16R)-16-acetyl-13-(2,4-dimethylphenyl)-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione .
Uniqueness
The uniqueness of (10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[86002,7011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide lies in its specific structural features, such as the naphthalene and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H22N4O5 |
---|---|
Molecular Weight |
530.5 g/mol |
IUPAC Name |
(10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide |
InChI |
InChI=1S/C31H22N4O5/c36-29(32-20-13-15-21(16-14-20)35(39)40)28-27-26(25-17-12-19-7-2-4-10-23(19)33(25)28)30(37)34(31(27)38)24-11-5-8-18-6-1-3-9-22(18)24/h1-17,25-28H,(H,32,36)/t25-,26-,27-,28+/m0/s1 |
InChI Key |
WOKZCSUWNAFMOO-LAJGZZDBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)[C@H]4[C@@H]5C=CC6=CC=CC=C6N5[C@H]([C@H]4C3=O)C(=O)NC7=CC=C(C=C7)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4C5C=CC6=CC=CC=C6N5C(C4C3=O)C(=O)NC7=CC=C(C=C7)[N+](=O)[O-] |
Origin of Product |
United States |
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